molecular formula C7H9N3O4 B1367686 Ethyl 1-methyl-3-nitropyrazole-5-carboxylate CAS No. 1245807-07-1

Ethyl 1-methyl-3-nitropyrazole-5-carboxylate

Cat. No.: B1367686
CAS No.: 1245807-07-1
M. Wt: 199.16 g/mol
InChI Key: XAVAKIWHFFUSFO-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-nitropyrazole-5-carboxylate (CAS# 1245807-07-1) is a useful research chemical . It has a molecular weight of 199.16 and a molecular formula of C7H9N3O4 .


Synthesis Analysis

The synthesis of this compound can be prepared by reacting ethyl acetylpyruvate and hydrazine . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a canonical SMILES string: CCOC(=O)C1=CC(=NN1C)N+[O-] and an InChI string: InChI=1S/C7H9N3O4/c1-3-14-7(11)5-4-6(10(12)13)8-9(5)2/h4H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound appears as a white to cream or pale yellow crystalline powder . It has a melting point range of 136.0-145.0°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : Zhao et al. (2022) developed a method for the regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates, demonstrating the importance of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate in creating specific chemical structures with high regioselectivity and good yields (Zhao et al., 2022).

  • Synthesis of 1-Methyl-3-propyl-4-nitropyrazole-5-carboxylic Acid : A study by Liu Hua-xiang (2006) focused on synthesizing a related compound, 1-Methyl-3-propyl-4-nitropyrazole-5-carboxylic acid, exploring the factors affecting reaction yield and finding optimal reaction conditions (Liu Hua-xiang, 2006).

Applications in Material Science and Pharmacology

  • Use in Dyes : Rangnekar and Dhamnaskar (1990) described the use of derivatives of this compound as disperse dyes for polyester fibers, highlighting the compound's application in the textile industry (Rangnekar & Dhamnaskar, 1990).

  • Antimicrobial Assessment : A study by Taha and El-Badry (2010) assessed the antimicrobial properties of certain heterocyclic compounds utilizing Ethyl 1-Aminotetrazole-5-carboxylate, a structurally related compound. This research indicates potential pharmacological applications (Taha & El-Badry, 2010).

Analytical and Spectroscopic Studies

  • Spectroscopic and Electronic Properties : A paper by Regiec et al. (2014) explored the spectroscopic and electronic properties of 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole, offering insights into the molecular structure and behavior of related nitropyrazole compounds (Regiec et al., 2014).

  • Corrosion Inhibition : Dohare et al. (2017) investigated the use of pyranpyrazole derivatives, which are structurally related to this compound, as corrosion inhibitors for mild steel, demonstrating its potential industrial applications (Dohare et al., 2017).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Nitropyrazoles, including Ethyl 1-methyl-3-nitropyrazole-5-carboxylate, have potential applications in the field of explosive materials. The development of novel melt-castable compounds with melting points ranging from 80 to 110 C is particularly important due to the limited performance and high toxicity associated with TNT (trinitrotoluene) .

Biochemical Analysis

Biochemical Properties

Ethyl 1-methyl-3-nitropyrazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the formation of a stable enzyme-substrate complex, thereby inhibiting the enzyme’s activity. This compound can also influence gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then participate in further biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with these enzymes is crucial for its metabolic fate and overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound within tissues can influence its overall biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-methyl-5-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-14-7(11)5-4-6(10(12)13)8-9(5)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVAKIWHFFUSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239268
Record name Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245807-07-1
Record name Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245807-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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